molecular formula C12H16N2O4 B14850606 5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine

5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine

Cat. No.: B14850606
M. Wt: 252.27 g/mol
InChI Key: DTEUXNATVMMLAX-UHFFFAOYSA-N
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Description

5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine is an organic compound with the molecular formula C12H16N2O4 It is a derivative of pyridine, featuring tert-butoxy and cyclopropoxy substituents at the 5 and 4 positions, respectively, and a nitro group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the pyridine ring.

    Alkylation: Introduction of the tert-butoxy and cyclopropoxy groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butoxy-4-cyclopropoxy-2-aminopyridine
  • 5-Tert-butoxy-4-cyclopropoxy-2-hydroxypyridine
  • 5-Tert-butoxy-4-cyclopropoxy-2-methylpyridine

Uniqueness

5-Tert-butoxy-4-cyclopropoxy-2-nitropyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which can significantly influence its chemical reactivity and biological activity. The nitro group also adds to its versatility in undergoing various chemical transformations.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

4-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]-2-nitropyridine

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-10-7-13-11(14(15)16)6-9(10)17-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

DTEUXNATVMMLAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CN=C(C=C1OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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